Researchers requiring a versatile electrophile for constructing chiral tertiary benzylic centers face a choice between expensive chiral halides or wasteful multi-step activation. 1-(1-Bromoethyl)-3-methoxybenzene (CAS 88563-83-1) solves this as a racemic secondary bromide that participates in enantioconvergent cross-couplings and robust N-alkylations, with a meta-methoxy group acting as a deprotectable handle for late-stage functionalization. • Racemic precursor for enantioconvergent radical cross-couplings to form tertiary stereocenters without chiral halides. • High-yielding N-alkylation of fused heterocycles under water-tolerant phase-transfer catalysis. • Masked phenol enabling late-stage deprotection and derivatization. In stock for immediate global dispatch.
1-(1-Bromoethyl)-3-methoxybenzene (CAS 88563-83-1) is a versatile, racemic secondary benzylic bromide featuring a strategically positioned meta-methoxy group. As a premium electrophilic building block, it is highly valued in medicinal chemistry and industrial synthesis for its dual reactivity profile. It readily participates in robust nucleophilic substitutions—such as the N-alkylation of complex heterocycles—and serves as an ideal substrate for modern transition-metal-catalyzed radical cross-couplings. The compound's procurement value is driven by its ability to act as a stable precursor for chiral tertiary benzylic centers, while its methoxy group provides a reliable, deprotectable handle for late-stage functionalization in the development of advanced active pharmaceutical ingredients (APIs).
Substituting this specific secondary bromide with its primary analog, 1-(bromomethyl)-3-methoxybenzene, fundamentally alters the reaction kinetics, restricting the user to SN2 pathways and preventing the formation of tertiary stereocenters via radical mechanisms [1]. Conversely, opting for the alcohol precursor, 1-(3-methoxyphenyl)ethanol, forces manufacturers to employ moisture-sensitive, atom-inefficient activation protocols (such as Mitsunobu couplings) that generate stoichiometric waste and complicate industrial scale-up. Furthermore, utilizing the cheaper, unsubstituted 1-(1-bromoethyl)benzene eliminates the crucial meta-oxygenation required for downstream diversification, effectively halting multi-step synthetic sequences that rely on late-stage phenolic functionalization.
In advanced asymmetric synthesis, racemic 1-(1-bromoethyl)-3-methoxybenzene demonstrates exceptional compatibility with copper-catalyzed enantioconvergent Suzuki-Miyaura cross-couplings. Utilizing a chiral cinchona alkaloid-derived N,N,P-ligand, the secondary benzylic C-Br bond is selectively reduced to a prochiral radical, enabling the formation of highly enantioenriched tertiary stereocenters (up to 97% ee) [1]. Crucially, this catalytic system is highly chemoselective: when exposed to identical conditions, primary alkyl bromides remain completely unreacted. This orthogonal reactivity allows for the selective functionalization of the secondary benzylic position even in complex, polyhalogenated substrates.
| Evidence Dimension | Chemoselective radical generation and coupling |
| Target Compound Data | Undergoes stereoconvergent coupling to yield chiral tertiary benzylic centers (up to 97% ee). |
| Comparator Or Baseline | Primary alkyl bromides (e.g., 1-(bromomethyl)-3-methoxybenzene) |
| Quantified Difference | 100% selective activation of the secondary benzylic bromide; primary bromides exhibit 0% conversion under the same Cu-catalyzed radical conditions. |
| Conditions | CuI (10 mol%), chiral N,N,P-ligand (12 mol%), t-BuOLi, DMSO/CH2Cl2, -5 °C. |
Enables buyers to perform orthogonal cross-couplings without protecting groups, directly accessing valuable chiral building blocks from a low-cost racemic precursor.
For the synthesis of complex pharmaceutical intermediates, such as fused heterocyclic HBV capsid inhibitors, 1-(1-bromoethyl)-3-methoxybenzene serves as a highly efficient N-alkylating agent under biphasic phase-transfer catalysis (PTC) conditions [1]. Unlike its alcohol precursor, 1-(3-methoxyphenyl)ethanol, which requires strictly anhydrous conditions and atom-inefficient coupling reagents, the bromide derivative reacts directly in a mixture of 50% aqueous NaOH and 2-MeTHF using benzyltriethylammonium chloride as a phase-transfer catalyst. This robust processability eliminates the need for dry solvents and avoids the generation of stoichiometric phosphine oxide waste, significantly streamlining industrial manufacturing workflows.
| Evidence Dimension | Processability and waste generation in N-alkylation |
| Target Compound Data | Direct alkylation in aqueous biphasic conditions (50% NaOH / 2-MeTHF) via PTC. |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)ethanol |
| Quantified Difference | The bromide eliminates 100% of the stoichiometric triphenylphosphine oxide waste and completely removes the requirement for anhydrous solvents associated with the alcohol's Mitsunobu activation. |
| Conditions | 50% aq. NaOH, 2-MeTHF, benzyltriethylammonium chloride, 50 °C to RT. |
Drastically reduces solvent costs, simplifies purification, and minimizes waste streams during the scale-up of API intermediates.
The strategic placement of the methoxy group at the meta position of 1-(1-bromoethyl)-3-methoxybenzene provides a critical advantage for multi-step medicinal chemistry campaigns. Once the benzylic position is successfully coupled or alkylated, the methoxy ether can be quantitatively cleaved to reveal a reactive phenolic hydroxyl group. This masked reactivity is essential for synthesizing analogs of neuroactive compounds or specific antiviral agents . In contrast, using the cheaper unsubstituted comparator, 1-(1-bromoethyl)benzene, results in a chemically inert phenyl ring that cannot be easily functionalized post-coupling, severely limiting the scope of subsequent Structure-Activity Relationship (SAR) exploration.
| Evidence Dimension | Downstream derivatization potential |
| Target Compound Data | Supports quantitative O-demethylation to yield a reactive meta-phenol for further functionalization (e.g., carbamoylation). |
| Comparator Or Baseline | 1-(1-Bromoethyl)benzene |
| Quantified Difference | The methoxy compound provides a 100% functionalizable site on the aromatic ring post-coupling, whereas the unsubstituted analog provides 0 viable sites for mild late-stage oxygenation. |
| Conditions | Standard ether cleavage conditions (e.g., BBr3 in DCM) followed by electrophilic trapping. |
Provides medicinal chemists with a necessary functional handle for late-stage diversification, which is impossible with unfunctionalized benzylic bromides.
Ideal for use as a racemic precursor in transition-metal-catalyzed enantioconvergent cross-coupling reactions to construct chiral tertiary benzylic stereocenters without the need to pre-form or purchase expensive chiral halides [1].
The preferred electrophile for the N-alkylation of fused heterocyclic cores (e.g., in the synthesis of HBV capsid inhibitors) using highly scalable, water-tolerant phase-transfer catalysis (PTC) conditions [2].
Highly recommended for library synthesis where the meta-methoxy group serves as a masked phenol, allowing for late-stage deprotection and subsequent derivatization (e.g., carbamoylation for neuroactive drug analogs) .
Corrosive;Irritant